Ethypicone

Description

Contextualization within Chemical Compound Classes

Ethypicone is classified as a piperidinedione derivative. rsc.orgnootanpharmacy.in This chemical class is characterized by a six-membered ring containing both nitrogen and carbon atoms, with two ketone groups. Notably, this compound is recognized as a metabolite of Methyprylone, another piperidinedione derivative that historically served as a sedative and hypnotic. nootanpharmacy.innih.gov This metabolic relationship positions this compound within the context of compounds explored for their biological interactions and transformations within chemical systems.

Historical Trajectory of Research on this compound

The research trajectory concerning this compound is intrinsically linked to the broader study of piperidinediones and their metabolic fates.

While specific standalone "discovery" papers solely dedicated to this compound's initial synthesis or isolation are not prominently highlighted in general chemical literature searches, its presence is noted in the context of its parent compound, Methyprylone. Methyprylone itself was developed in the 1940s. wikipedia.org Therefore, early mentions of this compound likely emerged as researchers investigated the metabolic pathways and breakdown products of Methyprylone, identifying this compound as a significant metabolic alteration. nootanpharmacy.in This places its initial recognition within the historical context of medicinal chemistry and drug metabolism studies of the mid-20th century.

The evolution of research foci on this compound has likely mirrored advancements in analytical chemistry and computational methods. Initially, the focus would have been on its identification and characterization as a metabolite. As analytical techniques improved, more detailed chemical properties and structural confirmations could be obtained. Furthermore, the principles of quantitative structure-activity relationships (QSAR) have become integral to understanding how chemical structures correlate with various properties. rsc.org While QSAR is often applied to biological activity, the underlying methodologies are rooted in understanding the physicochemical parameters that govern a molecule's behavior, which is a key aspect of chemical research.

Early Mentions in Chemical Literature

Significance of this compound for Advanced Chemical Investigations

This compound's chemical structure and its role as a metabolite offer several avenues for advanced chemical investigations.

The piperidinedione core of this compound presents an interesting target for synthetic organic chemists. The development of new synthetic methodologies, particularly those that are sustainable and efficient, is a central theme in modern organic synthesis. nih.gov The synthesis of heterocyclic compounds like this compound can involve complex reaction sequences and stereoselective approaches, which are crucial for creating new chemical entities. frontiersin.org Investigating the synthesis of this compound or its analogues can contribute to the broader understanding and development of reactions involving nitrogen-containing heterocycles, which are prevalent in many natural products and functional materials. dokumen.pub

The study of this compound contributes to mechanistic understanding primarily through its formation as a metabolite of Methyprylone. This metabolic transformation provides insights into the chemical reactions that occur within biological systems, such as oxidation or dealkylation, which lead to the formation of different chemical species. nootanpharmacy.in Understanding these metabolic pathways is a fundamental aspect of chemical biology and biochemistry. Beyond metabolism, the intrinsic chemical properties of this compound, such as its stability, reactivity, and electronic characteristics, can be subjects of mechanistic studies to elucidate fundamental chemical principles. Advanced computational methods, such as Density Functional Theory (DFT) calculations, are increasingly used in chemical research to gain deep insights into reaction mechanisms and the roles of catalysts, which could be applied to understanding the chemical behavior of compounds like this compound. frontiersin.orgmdpi.com

Chemical Properties of this compound

The table below summarizes some key computed chemical properties of this compound. nih.govchemeo.com

| Property | Value | Unit |

| Molecular Formula | C₁₀H₁₅NO₂ | |

| Molecular Weight | 181.23 | g/mol |

| Monoisotopic Mass | 181.110278721 | Da |

| XLogP3 (predicted) | 1.4 | |

| Predicted CCS | 142.2 | Ų |

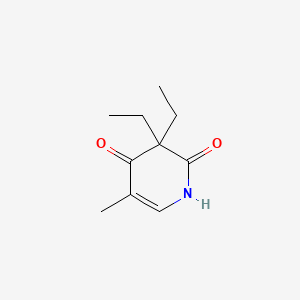

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,3-diethyl-5-methyl-1H-pyridine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2/c1-4-10(5-2)8(12)7(3)6-11-9(10)13/h6H,4-5H2,1-3H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WELBEQNHUMMKEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C(=O)C(=CNC1=O)C)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80196915 | |

| Record name | Ethypicone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80196915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

467-90-3 | |

| Record name | 3,3-Diethyl-5-methyl-2,4(1H,3H)-pyridinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=467-90-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethypicone [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000467903 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethypicone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80196915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ETHYPICONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2PO3M8FE7C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Ethypicone and Its Analogues

Established Synthetic Pathways for Ethypicone Core Structure

The core structure of this compound, a 1H-pyridine-2,4-dione, can be considered an unsaturated analogue of the piperidine-2,4-dione system. General approaches to such heterocyclic diones often involve cyclization reactions of appropriately substituted precursors.

Precursor Identification and Derivatization

For the synthesis of piperidinedione derivatives, common precursors include various dicarboxylic acid derivatives, β-keto esters, and diamines or amino acids. The introduction of specific substituents, such as the diethyl groups at the 3-position and the methyl group at the 5-position of this compound, would be critical at an early stage or through subsequent alkylation steps.

Dicarbonyl compounds : Malonic acid derivatives or β-keto esters are frequently employed to form the dione (B5365651) functionalities. For instance, the synthesis of the basic 2,4-piperidinedione (B57204) core can involve the reaction of methyl 2,4-dioxo-piperidine-3-carboxylate scribd.comontosight.ai.

Amine components : The nitrogen atom in the ring system is typically introduced via ammonia (B1221849) or a primary amine.

Alkylation : The diethyl groups at the 3-position and the methyl group at the 5-position could be introduced through alkylation reactions of activated methylene (B1212753) groups or via starting materials that already incorporate these alkyl chains. For example, the use of substituted malonates or acetoacetates could provide the necessary carbon framework with the desired alkyl groups. Derivatization often involves reactions with alkyl halides or other electrophiles under basic conditions.

Key Reaction Steps and Conditions

The formation of the piperidinedione or pyridinedione ring system generally proceeds through cyclization reactions.

Condensation and Cyclization : A common strategy for piperidinediones involves condensation reactions. For example, the Dieckmann condensation, an intramolecular Claisen condensation, can be used to form cyclic β-keto esters, which can then be hydrolyzed and decarboxylated to yield the dione. Michael additions followed by cyclization are also reported for the synthesis of piperidinediones wikipedia.org.

Amide Formation : The dione structure implies the presence of amide linkages. These are typically formed by reacting carboxylic acid derivatives (e.g., esters, acid chlorides) with amines.

Introduction of Unsaturation : The distinction between Methyprylone (a piperidinedione) and this compound (a 1H-pyridine-2,4-dione) lies in the presence of a double bond within the ring, making this compound an unsaturated analogue. This unsaturation could be introduced through:

Dehydrogenation/Oxidation : A saturated piperidinedione precursor could undergo a selective dehydrogenation or oxidation reaction to introduce the double bond, potentially at the C5-C6 position, leading to the 1H-pyridine-2,4-dione system. While this compound is known as a metabolite of Methyprylone nootanpharmacy.innih.gov, implying a biological oxidative transformation, a chemical equivalent would involve specific oxidizing agents.

Cyclization with unsaturated precursors : Alternatively, the ring could be formed directly from unsaturated precursors, such as α,β-unsaturated carbonyl compounds, which would inherently lead to the pyridinedione structure upon cyclization.

Advanced Synthetic Approaches

Modern organic synthesis emphasizes efficiency, selectivity, and sustainability. These principles are highly relevant to the development of improved synthetic routes for compounds like this compound.

Catalytic Strategies in this compound Synthesis

Catalysis plays a pivotal role in enhancing the efficiency and selectivity of chemical processes, especially in the synthesis of active pharmaceutical ingredients (APIs) and complex organic molecules nih.govresearchgate.net.

Transition Metal Catalysis : Transition metals (e.g., palladium, copper, rhodium) are widely used for C-C and C-heteroatom bond formations, including coupling reactions, hydrogenations, and oxidations nih.govtandfonline.com. For piperidinedione and pyridinedione synthesis, such catalysts could facilitate key cyclization steps, introduce substituents, or mediate dehydrogenation reactions. For instance, palladium-catalyzed reactions are known for C-H functionalization and cyclization strategies in heterocyclic synthesis tandfonline.com.

Organocatalysis : Organocatalysts offer metal-free alternatives, often promoting reactions with high selectivity under mild conditions Current time information in Bangalore, IN.. They can be particularly useful for asymmetric transformations.

Biocatalysis : Enzymes can catalyze highly specific reactions with excellent chemo-, regio-, and stereoselectivity, often under mild, environmentally friendly conditions (e.g., in water at ambient temperatures) nih.gov. Given that this compound is a metabolite, enzymatic pathways might inspire biocatalytic synthetic routes.

Stereoselective and Regioselective Synthesis Considerations

The synthesis of complex molecules often requires precise control over stereochemistry (enantioselectivity and diastereoselectivity) and regiochemistry (selectivity for a particular site).

Stereoselective Synthesis : this compound, as a 3,3-diethyl-5-methyl-1H-pyridine-2,4-dione, possesses a chiral center at the 5-position (due to the methyl group and the connectivity of the ring). While the provided PubChem entry for this compound does not specify a particular stereoisomer slideshare.net, Methyprylone is a racemic mixture, (RS)-3,3-diethyl-5-methylpiperidine-2,4-dione wikipedia.orgmdpi.com. If a specific enantiomer of this compound were desired, asymmetric synthesis techniques would be employed. These methods involve the use of chiral catalysts, chiral auxiliaries, or chiral pool synthesis, aiming to create a stereocenter with high enantioselectivity clockss.orgresearchgate.net.

Regioselective Synthesis : Ensuring that reactions occur at the desired positions on the heterocyclic ring is crucial. For instance, in the formation of the dione ring or the introduction of the diethyl and methyl groups, reaction conditions and precursor design must be optimized to favor the correct regiochemistry. Catalysts can often play a significant role in directing regioselectivity tandfonline.com.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances ontosight.aigoogle.com. Applying these principles to this compound synthesis would involve:

Prevention of Waste : Designing synthetic routes that maximize atom economy, ensuring that most atoms from the reactants are incorporated into the final product, thereby minimizing by-products ontosight.aiwikipedia.orggoogle.com.

Safer Solvents and Auxiliaries : Utilizing environmentally benign solvents (e.g., water, supercritical CO2, ionic liquids) or minimizing their use, and avoiding hazardous separation agents ontosight.aigoogle.com.

Design for Energy Efficiency : Conducting reactions at ambient temperature and pressure to reduce energy consumption ontosight.aigoogle.com.

Catalysis over Stoichiometric Reagents : Employing catalytic reagents, especially those that are highly selective and recyclable, to reduce the amount of waste generated compared to stoichiometric reagents ontosight.aigoogle.com.

Use of Renewable Feedstocks : Where practicable, using raw materials derived from renewable resources rather than depleting ones ontosight.aigoogle.com.

Reduced Derivatization : Minimizing or avoiding unnecessary derivatization steps (e.g., use of protecting groups), which require additional reagents and generate waste ontosight.aiwikipedia.org.

These advanced approaches and principles are continually being developed and applied to the synthesis of complex organic molecules, including heterocyclic compounds like this compound, to make their production more efficient, selective, and environmentally responsible.

Chemical Reactivity and Reaction Mechanisms of Ethypicone

Intramolecular Reactivity Pathways of the Ethypicone Scaffold

Intramolecular reactions involve reactive sites within the same molecule, often leading to cyclization or rearrangements youtube.comwikipedia.org. For this compound, the cyclic pyridinedione scaffold provides a platform for such internal transformations.

This compound, as a 1H-pyridine-2,4-dione, possesses structural elements conducive to tautomerism, particularly keto-enol or keto-amide tautomerism. Tautomers are constitutional isomers that interconvert rapidly, typically involving the migration of a hydrogen atom and a shift in double bond positions selfstudys.comlibretexts.org. In systems containing carbonyl groups with α-hydrogens, keto-enol tautomerism is a well-known phenomenon, where the carbonyl form (keto) is in equilibrium with its enol isomer (vinyl alcohol) selfstudys.com. The pyridinedione structure of this compound presents multiple potential sites for such proton transfers involving the carbonyl oxygens and the nitrogen atom.

For example, the hydrogens on the nitrogen (1H) and the methyl group at position 5 (if it were an α-carbon to a carbonyl in a different arrangement) could participate in tautomeric shifts. The diketo form (as implied by "dione") is generally favored for simple carbonyl compounds, but aromaticity or extensive conjugation can stabilize enol or other tautomeric forms selfstudys.com. Given the cyclic amide-like nature of the pyridinedione, keto-enol and potentially keto-imine/keto-enamine tautomerism could be considered.

The this compound scaffold contains two carbonyl groups and a nitrogen atom within the heterocyclic ring.

Carbonyl Reactivity: Carbonyl groups are characterized by their electrophilic carbon atom due to the electronegativity of oxygen, making them susceptible to nucleophilic addition reactions solubilityofthings.commsu.edu. In this compound, the two carbonyl carbons would serve as electrophilic centers. Typical reactions include addition of nucleophiles (e.g., water, alcohols, amines) solubilityofthings.commsu.edu. The pyridinedione system could also undergo reactions involving the α-hydrogens (if present and acidic enough) adjacent to the carbonyls, leading to enolate formation under basic conditions libretexts.org.

Imine/Amide Reactivity: The nitrogen atom within the 1H-pyridine-2,4-dione ring can be considered part of an amide-like or imine-like functionality. Imines, characterized by a C=N double bond, are formed from the reaction of primary amines with aldehydes or ketones and exhibit electrophilic, nucleophilic, dienophile, and aza-diene reactivity redalyc.orgyoutube.comlibretexts.org. The nitrogen in an amide (R-CO-NH-R') is less nucleophilic than in a simple amine due to resonance with the carbonyl, but can still participate in reactions, such as hydrolysis under acidic or basic conditions. The specific environment of the nitrogen within the pyridinedione ring influences its reactivity.

While general principles of carbonyl and imine/amide reactivity are well-established solubilityofthings.commsu.eduredalyc.orgyoutube.comlibretexts.org, specific intramolecular reactions or rearrangements unique to the this compound scaffold beyond general tautomerism are not detailed in the provided information. Intramolecular reactions, such as the Dieckmann cyclization (an intramolecular Claisen condensation for diesters), highlight how reaction sites within a single molecule can lead to ring formation youtube.comlibretexts.org. The presence of multiple reactive centers within this compound's structure suggests the potential for such internal transformations, though specific examples for this compound are not found.

Tautomeric Equilibria and Their Investigation

Intermolecular Reactions of this compound

Intermolecular reactions involve the interaction of this compound with other molecules in its environment.

Based on its functional groups, this compound can participate in both nucleophilic and electrophilic reactions.

Nucleophilic Potentials: The oxygen atoms of the carbonyl groups and the nitrogen atom within the ring possess lone pairs of electrons, making them potential nucleophilic sites solubilityofthings.com. The nitrogen, especially if it can exist in an enamine-like tautomeric form, could act as a nucleophile. Similarly, if enolate forms are significant, the α-carbon could act as a nucleophile.

Electrophilic Potentials: The carbon atoms of the carbonyl groups are electrophilic centers due to the electron-withdrawing nature of the oxygen atoms solubilityofthings.commsu.edu. These carbons would be susceptible to attack by external nucleophiles.

Radical reactions involve species with unpaired electrons and typically proceed via initiation, propagation, and termination steps wikipedia.org. Organic molecules can undergo radical transformations, often involving hydrogen atom abstraction or addition to unsaturated systems beilstein-journals.orgresearchgate.netwikipedia.org. While the general principles of radical chemistry are well-understood wikipedia.orgwikipedia.org, there is no specific information in the provided search results describing this compound's participation in radical reaction pathways. Such pathways might be relevant under specific conditions, such as high-energy irradiation or in the presence of radical initiators.

Nucleophilic and Electrophilic Reaction Potentials

Mechanistic Elucidation of this compound Transformations

The elucidation of reaction mechanisms involves detailed studies to understand the step-by-step process of a chemical transformation, including intermediates and transition states dokumen.pubarchive.org. Techniques commonly employed in mechanistic elucidation include kinetic studies (to determine rate laws and activation energies), isotopic labeling (to trace atom movements), and various spectroscopic methods (e.g., NMR, IR, Mass Spectrometry) to identify intermediates or characterize structural changes dokumen.pub. Computational chemistry methods are also increasingly used to model reaction pathways and transition states.

However, specific studies detailing the mechanistic elucidation of chemical transformations unique to this compound's scaffold or its specific reactions are not provided in the search results. Most mentions of this compound relate to its biological activity or as a metabolite, rather than its fundamental chemical reaction mechanisms dokumen.pubpharmainfonepal.comnootanpharmacy.inchemicalbook.com.

Spectroscopic Monitoring of Reaction Progress

Spectroscopic techniques are invaluable tools for monitoring the progress of chemical reactions by providing real-time or near real-time insights into changes in molecular structure and concentration. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) absorption spectroscopy are commonly employed to track the consumption of reactants, the formation of intermediates, and the appearance of products nih.govmagritek.comrsc.org. For instance, NMR can quantitatively monitor reaction kinetics and identify chemical moieties, including intermediates and side-products, by observing changes in characteristic spectral signals magritek.com. UV-Vis spectroscopy is particularly useful for compounds with chromophores, allowing for the detection and characterization of various intermediate states by monitoring changes in electronic absorption nih.gov. However, specific research findings detailing the spectroscopic monitoring of chemical reactions involving this compound are not widely published.

Kinetic Studies and Rate Determinations

Isolation and Characterization of Intermediates

The isolation and characterization of reaction intermediates are critical for elucidating complex reaction mechanisms. Intermediates are transient, high-energy species formed during a reaction that quickly convert into more stable molecules masterorganicchemistry.comresearchgate.net. Techniques such as time-resolved spectroscopy, cryogenic trapping, and mass spectrometry (e.g., UHPLC-Q-TOF/MS, tandem mass spectrometry) are employed to detect and characterize these short-lived species masterorganicchemistry.commt.comdokumen.pub. X-ray crystallography can provide detailed structural information for isolated metal-complex intermediates dokumen.pub. Despite the general importance of these methods in chemical research, specific studies detailing the isolation and characterization of chemical reaction intermediates involving this compound are not publicly documented.

Structural Elucidation and Advanced Characterization Techniques for Ethypicone

Spectroscopic Methods for Structural Confirmation and Purity Assessment

Spectroscopic methods are indispensable tools in organic chemistry for confirming the structure of synthesized compounds and assessing their purity. They provide unique fingerprints of molecules by probing their interactions with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule. It exploits the magnetic properties of atomic nuclei, particularly ¹H and ¹³C, to deduce their chemical environment and connectivity.

While specific experimental ¹H NMR and ¹³C NMR chemical shift data for Ethypicone (CID 68842) are not explicitly detailed in the readily available public domain, its chemical structure, 3,3-diethyl-5-methyl-1H-pyridine-2,4-dione, allows for the prediction of characteristic chemical shifts. nih.gov

Expected ¹H NMR Chemical Shift Analysis: The ¹H NMR spectrum of this compound would exhibit distinct signals corresponding to different proton environments.

Methyl group (–CH₃) on the pyridine (B92270) ring: A singlet or a small multiplet in the aliphatic region, likely around δ 1.5-2.5 ppm, depending on its electronic environment.

Methylene (B1212753) protons (–CH₂) of the diethyl groups: These would appear as complex multiplets (quartets or triplets) due to coupling with adjacent methyl protons and potentially with each other if diastereotopic. Their chemical shifts would typically fall in the aliphatic region, likely around δ 1.0-2.0 ppm for the CH₂ adjacent to the quaternary carbon, and the methyl protons (–CH₃) of the ethyl groups would appear as triplets further upfield, around δ 0.7-1.2 ppm.

NH proton: The proton attached to the nitrogen in the 1H-pyridine-2,4-dione ring system would typically appear as a broad singlet, often exchangeable with D₂O, at a highly variable chemical shift, potentially ranging from δ 8.0-12.0 ppm, indicative of an amide-like proton.

Methine proton (–CH=) on the pyridine ring: A singlet or a doublet, depending on any long-range coupling, in the vinylic/aromatic region, likely around δ 5.0-7.0 ppm, influenced by the adjacent carbonyl and nitrogen atoms.

Expected ¹³C NMR Chemical Shift Analysis: The ¹³C NMR spectrum would display signals for each unique carbon environment within the molecule.

Carbonyl carbons (C=O): Two distinct carbonyl carbons are present in the dione (B5365651) structure. These would typically resonate in the highly deshielded region, characteristic of carbonyls, likely between δ 160-180 ppm. hmdb.ca

Quaternary carbon (C(diethyl)₂): The quaternary carbon bearing the two ethyl groups would appear in the aliphatic region, likely between δ 30-50 ppm.

Methylene carbons (–CH₂) of the diethyl groups: These would resonate in the aliphatic region, typically between δ 20-30 ppm.

Methyl carbons (–CH₃) of the diethyl groups: These would appear further upfield in the aliphatic region, around δ 10-20 ppm. hmdb.ca

Methyl carbon (–CH₃) on the pyridine ring: This carbon would resonate in the aliphatic region, likely between δ 15-25 ppm.

Olefinic carbons (C=C) of the pyridine ring: These carbons would appear in the alkene/aromatic region, typically between δ 100-160 ppm, with their exact positions influenced by the nitrogen and carbonyl groups. hmdb.ca

Two-dimensional (2D) NMR techniques are crucial for establishing correlations between protons and carbons, providing definitive evidence for structural assignments. msu.edunist.gov

COSY (COrrelation SpectroscopY): A ¹H-¹H COSY experiment would reveal correlations between vicinal (three-bond) and geminal (two-bond) coupled protons. For this compound, this would help establish the connectivity within the diethyl groups (e.g., between the methylene protons and their adjacent methyl protons). It could also show correlations between the methine proton on the ring and any adjacent protons if they exist, or long-range couplings. msu.edunist.gov

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment provides direct one-bond correlations between protons and their directly attached carbons. This would be invaluable for assigning specific ¹H signals to their corresponding ¹³C signals. For example, the HSQC spectrum would show cross-peaks for the methyl protons and their respective methyl carbons, the methylene protons and their methylene carbons, and the methine proton on the ring and its directly attached carbon. msu.edunist.gov

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment provides long-range correlations (typically two, three, and sometimes four bonds) between protons and carbons. This technique is particularly useful for establishing connectivity across quaternary carbons or heteroatoms where direct one-bond correlations are absent. For this compound, HMBC correlations would be critical for:

Confirming the attachment of the diethyl groups to the quaternary carbon.

Establishing the connectivity of the methyl group to the pyridine ring.

Correlating the NH proton with nearby carbonyl carbons and ring carbons.

¹H NMR and ¹³C NMR Chemical Shift Analysis

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of a molecule, which are characteristic of specific functional groups. PubChem indicates the availability of FTIR and Vapor Phase IR spectra for this compound, typically obtained via KBr wafer or gas-phase techniques. nih.gov

Expected IR Absorption Bands: Based on the structure of 3,3-diethyl-5-methyl-1H-pyridine-2,4-dione, key IR absorption bands would include:

N-H stretching: A broad absorption band around 3100-3500 cm⁻¹ due to the N-H stretch of the amide-like proton in the 1H-pyridine-2,4-dione ring. msu.edu

C=O stretching (carbonyls): Two strong absorption bands in the carbonyl region, likely around 1650-1750 cm⁻¹, corresponding to the two distinct carbonyl groups within the dione ring. The exact positions would be influenced by conjugation and ring strain. msu.edu

C-H stretching (aliphatic): Multiple bands in the 2850-3000 cm⁻¹ region, characteristic of C-H stretching vibrations from the methyl and methylene groups of the ethyl substituents and the methyl group on the ring. nih.govmsu.edu

C=C stretching (ring): Bands in the 1500-1650 cm⁻¹ region, indicative of the carbon-carbon double bonds within the pyridine ring system. nih.govmsu.edu

C-N stretching: Bands in the 1200-1350 cm⁻¹ region.

C-H bending (aliphatic): Bands around 1375 cm⁻¹ (methyl symmetric bend) and 1465 cm⁻¹ (methylene scissoring). spectra-analysis.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a substance, which results from electronic transitions within the molecule. PubChem notes the availability of UV-Vis spectra for this compound from SpectraBase. nih.gov

Expected UV-Vis Absorption Maxima: this compound contains a conjugated system involving the pyridine ring and the two carbonyl groups. This conjugation is expected to lead to characteristic absorption in the UV region.

π→π* transitions: The conjugated system of the pyridine-2,4-dione ring, including the C=C and C=O bonds, would result in strong π→π* electronic transitions, typically observed in the UV region, likely with λmax values above 200 nm. The extent of conjugation and the presence of heteroatoms (nitrogen and oxygen) will influence the exact absorption maxima and molar absorptivities. msu.edu

n→π* transitions: The non-bonding electrons on the oxygen and nitrogen atoms can undergo n→π* transitions, which are typically weaker and occur at longer wavelengths than π→π* transitions. These might appear as shoulders or weaker bands at higher wavelengths in the UV spectrum. msu.edu

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a technique used to determine the molecular weight of a compound and to provide structural information through the analysis of its fragmentation pattern. nih.gov

Detailed Research Findings from Mass Spectrometry: For this compound (C₁₀H₁₅NO₂), the molecular weight is 181.23 g/mol , and the monoisotopic mass is 181.110278721 Da. nih.govuni.lu Gas Chromatography-Mass Spectrometry (GC-MS) data for this compound is available from the NIST Mass Spectrometry Data Center. The top three most abundant ions (m/z) in the electron ionization (EI) mass spectrum are reported as:

m/z 83: Top peak nih.gov

m/z 55: Second highest peak nih.gov

m/z 153: Third highest peak nih.gov

These fragmentation ions provide crucial insights into the molecule's structure. For instance, the loss of small, stable molecules (e.g., H₂O, CO, C₂H₄) or characteristic alkyl fragments (e.g., ethyl groups) from the molecular ion (M+•) can lead to these observed m/z values. The presence of a significant peak at m/z 83 suggests a stable fragment ion that is highly characteristic of the this compound structure. The fragment at m/z 153 could correspond to the loss of a C₂H₄ (ethylene) or C₂H₅ (ethyl radical) from the molecular ion, or a more complex rearrangement.

Predicted Collision Cross Section (CCS) values for various adducts of this compound have also been computed, which are useful in ion mobility-mass spectrometry for compound identification and characterization: uni.lu

Table 1: Predicted Collision Cross Section (CCS) Values for this compound Adducts uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 182.11756 | 140.5 |

| [M+Na]⁺ | 204.09950 | 152.1 |

| [M+NH₄]⁺ | 199.14410 | 149.1 |

| [M+K]⁺ | 220.07344 | 144.5 |

| [M-H]⁻ | 180.10300 | 140.8 |

| [M+Na-2H]⁻ | 202.08495 | 146.0 |

| [M]⁺ | 181.10973 | 142.2 |

| [M]⁻ | 181.11083 | 142.2 |

These predicted CCS values, along with the experimental m/z values, contribute to a more comprehensive understanding of this compound's gas-phase properties and aid in its identification in complex mixtures.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the exact mass of a molecule, providing its elemental composition with high precision. For this compound, HRMS data is crucial for confirming its molecular formula (C10H15NO2). The monoisotopic mass of this compound has been reported as 181.110278721 Da. nih.gov This precise mass measurement helps distinguish this compound from other compounds with similar nominal masses but different elemental compositions. Furthermore, predicted collision cross-section (CCS) values for various adducts of this compound can be calculated, which are useful for structural characterization and identification in complex mixtures, particularly in ion mobility-mass spectrometry applications. uni.lu

Table 1: this compound HRMS Data (Computed Properties)

| Property Name | Value | Unit | Source |

| Monoisotopic Mass | 181.110278721 | Da | PubChem |

| Molecular Weight | 181.23 | g/mol | PubChem |

| Molecular Formula | C10H15NO2 | - | PubChem |

Table 2: Predicted Collision Cross Section (CCS) Values for this compound Adducts

| Adduct | m/z | Predicted CCS (Ų) | Source |

| [M+H]+ | 182.11756 | 140.5 | PubChemLite uni.lu |

| [M+Na]+ | 204.09950 | 152.1 | PubChemLite uni.lu |

| [M+NH4]+ | 199.14410 | 149.1 | PubChemLite uni.lu |

| [M+K]+ | 220.07344 | 144.5 | PubChemLite uni.lu |

| [M-H]- | 180.10300 | 140.8 | PubChemLite uni.lu |

| [M+Na-2H]- | 202.08495 | 146.0 | PubChemLite uni.lu |

| [M]+ | 181.10973 | 142.2 | PubChemLite uni.lu |

| [M]- | 181.11083 | 142.2 | PubChemLite uni.lu |

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation

Tandem Mass Spectrometry (MS/MS or MS2) is a technique that involves multiple stages of mass analysis with an intermediate fragmentation step, providing detailed structural information about a molecule. wikipedia.orgnationalmaglab.org In MS/MS, precursor ions of a specific mass-to-charge ratio (m/z) are selected, then fragmented into smaller product ions, and these fragments are subsequently detected and analyzed. nationalmaglab.org The fragmentation patterns obtained from MS/MS spectra are characteristic of a molecule's structure, allowing for the elucidation of its substructures and connectivity. wikipedia.orgwikipedia.org Common fragmentation methods include collision-induced dissociation (CID), which involves collisions with neutral gas molecules to induce bond cleavages. wikipedia.orgnationalmaglab.org While general principles and applications of MS/MS in structural elucidation are well-established for small organic molecules, specific detailed fragmentation data for this compound via MS/MS was not explicitly available in the reviewed literature. However, the NIST Mass Spectrometry Data Center is noted as a source for this compound's mass spectral information, which typically includes fragmentation data. nih.gov

Chromatographic Methods for Separation and Analysis

Chromatographic methods are indispensable for the separation, identification, and quantification of compounds in complex mixtures. These techniques are often coupled with mass spectrometry for enhanced analytical capabilities.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used analytical technique that combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. getenviropass.comspectroinlets.com In GC-MS, volatile or semi-volatile compounds are first separated based on their differential partitioning between a stationary phase and a mobile gas phase within a capillary column. getenviropass.com The separated compounds then enter a mass spectrometer, where they are ionized and fragmented, yielding characteristic mass spectra that serve as "fingerprints" for identification. getenviropass.com For this compound, GC-MS has been utilized for its analysis, and its Kovats Retention Index, a measure of retention time relative to n-alkanes, has been reported. nih.gov

Table 3: this compound GC-MS Retention Data

| Property | Value | Unit | Source |

| Kovats Retention Index (Standard non-polar) | 1540, 1542.7 | - | NIST Mass Spectrometry Data Center nih.gov |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC), also known as High-Pressure Liquid Chromatography, is a robust chromatographic technique employed for the separation, identification, and quantification of components in liquid mixtures. oxfordindices.comwikipedia.orgksu.edu.sabiomedpharmajournal.orgopenaccessjournals.com HPLC is particularly suited for the analysis of higher molecular weight molecules, very polar compounds, or those that are thermally unstable or have low volatility, making it complementary to GC. oxfordindices.comksu.edu.sa The separation in HPLC is achieved by pumping a pressurized liquid mobile phase through a column packed with a solid stationary phase. wikipedia.org Different components of the sample interact differently with the stationary phase, leading to varying migration rates and thus separation. wikipedia.org this compound has been mentioned in the context of HPLC analysis, particularly in patent literature, indicating its applicability for the compound's analysis. justia.comgoogleapis.com However, specific detailed HPLC method parameters (e.g., column type, mobile phase composition, flow rate, detection wavelength) exclusively for this compound were not explicitly detailed in the search results.

Capillary Electrophoresis Applications

Capillary Electrophoresis (CE) is a high-performance separation technique that separates molecules based on their charge, size, hydrophobicity, and stereospecificity within a narrow capillary tube under the influence of an electric field. clinicallab.com CE offers advantages such as high resolution, speed, and low sample volume requirements. clinicallab.comthermofisher.comazolifesciences.com Various modes of CE exist, including Capillary Zone Electrophoresis (CZE), which separates analytes based on their charge-to-mass ratio, and Capillary Gel Electrophoresis (CGE), which uses a gel matrix for size-based separation. clinicallab.comlongdom.org CE finds broad applications in diverse fields, including pharmaceutical analysis for drug purity and structural assessment, environmental analysis for pollutants, and genomics for DNA sequencing. azolifesciences.comlongdom.org While CE is a versatile tool for analyzing a wide range of compounds, including small molecules, specific research findings or detailed applications of capillary electrophoresis focusing solely on this compound were not identified in the provided search results.

X-ray Crystallography for Solid-State Structure Determination

X-ray Crystallography is a definitive technique for determining the three-dimensional atomic and molecular structure of a crystalline solid. By analyzing the diffraction pattern produced when X-rays interact with the electrons in a crystal, researchers can deduce the precise arrangement of atoms in the molecule, including bond lengths, bond angles, and molecular conformation. This technique provides unambiguous structural information, which is invaluable for confirming proposed chemical structures and understanding intermolecular interactions within the solid state. While X-ray crystallography is a standard method for organic compounds, specific X-ray crystal structure data for this compound was not found in the reviewed literature. However, for structurally similar compounds, such as the insecticide Ethiprole, X-ray crystallography has been successfully applied to determine their crystal structures, even revealing complex phenomena like whole-molecule configurational disorder. nih.gov

Theoretical and Computational Chemistry Studies of Ethypicone

Quantum Chemical Calculations

Quantum chemical calculations are rooted in quantum mechanics and aim to solve the Schrödinger equation for molecular systems, providing a detailed understanding of electronic structure and properties. wikipedia.orgnih.govehu.eus

The electronic structure of Ethypicone would be determined by calculating the distribution of electrons within the molecule. This involves identifying the energies and spatial arrangements of its molecular orbitals (MOs). Molecular orbitals are mathematical functions describing the wave-like behavior of electrons in a molecule, formed by the combination of atomic orbitals. researchgate.netwikipedia.org

Key aspects of electronic structure determination for this compound would include:

Frontier Molecular Orbitals (FMOs): Analysis would focus on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the electron-donating ability, while the LUMO indicates electron-accepting capability. nih.gov Their energy gap (HOMO-LUMO gap) is a crucial indicator of molecular stability and reactivity. For instance, in other systems, the HOMO is the bonding π orbital, and the LUMO is the antibonding π* orbital. pearson.comlibretexts.org

Electrostatic Potential (ESP) Surface: An ESP map would visualize the charge distribution and potential sites for electrophilic and nucleophilic attack on the this compound molecule.

Conceptual Data Table: Electronic Structure Parameters

| Parameter | Description | Expected Information for this compound (Conceptual) |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Specific energy value (e.g., in eV or Hartree) |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Specific energy value (e.g., in eV or Hartree) |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Specific energy value (e.g., in eV) |

| Dipole Moment | Measure of overall molecular polarity | Specific value (e.g., in Debye) |

| Partial Atomic Charges | Charge distribution on individual atoms | Values for C, H, N, O atoms |

| Molecular Orbital Visualization | Graphical representation of HOMO, LUMO, and other significant orbitals | Spatial distribution and nodal patterns |

Density Functional Theory (DFT) is a widely used quantum chemical method that approximates the electronic structure of molecules by focusing on the electron density rather than the complex many-electron wavefunction. wikipedia.orgehu.eusnih.govmdpi.com For this compound, DFT would be applied to:

Geometry Optimization: DFT calculations can determine the most stable three-dimensional structure (equilibrium geometry) of this compound by minimizing its total energy. This involves optimizing bond lengths, bond angles, and dihedral angles. nih.gov

Energetic Properties: Calculation of total energies, heats of formation, and reaction energies would provide insights into the thermodynamic stability of this compound and its potential reaction pathways. wikipedia.orgrsc.orgnih.gov

Vibrational Analysis: Once the optimized geometry is obtained, DFT can be used to calculate vibrational frequencies, which correspond to the normal modes of vibration of the molecule. nih.govajol.infocsc.firesearchgate.net These frequencies are directly comparable to experimental infrared (IR) and Raman spectra.

Transition State Searches: DFT can be employed to locate transition states for chemical reactions involving this compound, providing activation energies and mechanistic details. rsc.orgnih.govethz.ch

Commonly used DFT functionals include B3LYP, PBE0, or M06-2X, often combined with various basis sets like 6-31G(d) or 6-311++G(d,p), depending on the desired accuracy and computational cost. nih.govajol.info

Quantum chemical calculations are invaluable for predicting spectroscopic parameters, aiding in the interpretation of experimental spectra and structural elucidation. nih.govnih.govajol.infoarxiv.org

Nuclear Magnetic Resonance (NMR) Shielding: DFT calculations, particularly using the Gauge-Including Atomic Orbital (GIAO) method, can predict ¹H and ¹³C NMR chemical shifts for this compound. nih.govajol.info These calculated shifts are relative to a reference compound, typically tetramethylsilane (B1202638) (TMS), and can be compared with experimental NMR spectra to confirm structural assignments. nih.govajol.info

Vibrational Frequencies: As mentioned in 5.1.2, DFT calculations yield harmonic vibrational frequencies. These frequencies, along with their corresponding intensities (e.g., IR absorption intensities), help in assigning experimental IR and Raman bands to specific molecular vibrations within this compound. nih.govajol.infocsc.firesearchgate.netmdpi.com Discrepancies between calculated (gas phase, harmonic approximation) and experimental (condensed phase, anharmonicity) frequencies are often addressed by applying scaling factors. ajol.info

Conceptual Data Table: Spectroscopic Parameters

| Parameter | Description | Expected Information for this compound (Conceptual) |

| Calculated ¹H NMR Shifts | Predicted chemical shifts for each proton in this compound (relative to TMS) | List of δ values (e.g., in ppm) |

| Calculated ¹³C NMR Shifts | Predicted chemical shifts for each carbon in this compound (relative to TMS) | List of δ values (e.g., in ppm) |

| Calculated Vibrational Frequencies | Predicted frequencies of molecular vibrations (e.g., C=O stretch, C-H bends) | List of frequencies (e.g., in cm⁻¹) and corresponding intensities |

Density Functional Theory (DFT) Applications

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics (MD) simulations are computational techniques used to study the time-dependent behavior of molecular systems. mpg.denih.gov They are particularly useful for understanding conformational flexibility and molecular interactions in various environments.

This compound, with its flexible alkyl chains and heterocyclic ring, would likely exhibit multiple stable conformations. Conformational analysis using molecular mechanics or quantum mechanics aims to identify these different spatial arrangements and their relative energies. biorxiv.orgyale.educhemrxiv.org

Conformational Search: Algorithms would systematically explore the conformational space of this compound to find local and global energy minima. This could involve techniques like systematic sampling, random search, or molecular dynamics simulations followed by clustering.

Energy Landscapes: The results of conformational analysis are often visualized as an energy landscape, which maps the potential energy of the molecule as a function of its conformational degrees of freedom. biorxiv.orgyale.educhemrxiv.orgnih.govnih.gov This landscape would reveal the most stable conformations (global minima) and other accessible, less stable conformations (local minima), as well as the energy barriers separating them. Understanding these barriers is crucial for predicting the interconversion rates between different conformers.

Molecular dynamics simulations can model how this compound interacts with its environment over time, providing insights into solvent effects and potential binding to biological macromolecules. mdpi.commpg.denih.govrsc.orgmdpi.com

Solvent Effects: MD simulations can investigate the influence of different solvents (e.g., water, organic solvents) on the structure, dynamics, and properties of this compound. This involves explicitly including solvent molecules in the simulation box and observing how they solvate this compound. mdpi.comrsc.orgmdpi.com Such studies can reveal preferential solvation sites, changes in conformational preferences due to solvent polarity, and the role of hydrogen bonding with solvent molecules.

Binding to Macromolecules: If this compound is hypothesized to interact with a specific protein or other biological macromolecule, MD simulations can model the binding process and the stability of the resulting complex. mpg.denih.govrsc.org This could involve:

Docking Studies: Predicting the most probable binding poses of this compound within a macromolecule's binding site.

Binding Free Energy Calculations: Estimating the thermodynamic favorability of this compound binding to a macromolecule using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Free Energy Perturbation (FEP).

Conformational Changes Upon Binding: Observing how both this compound and the macromolecule change their conformations upon interaction.

Conceptual Data Table: Molecular Interactions

| Parameter | Description | Expected Information for this compound (Conceptual) |

| Solvation Free Energy | Energy change upon transferring this compound from vacuum to a specific solvent | Specific value (e.g., in kcal/mol) for different solvents |

| Radial Distribution Functions | Probability of finding solvent molecules at a certain distance from this compound | Plots showing solvent shell structure |

| Binding Poses (to macromolecule) | Predicted orientations and positions of this compound within a binding site | Coordinates and graphical representations |

| Binding Free Energy | Thermodynamic favorability of this compound-macromolecule interaction | Specific value (e.g., in kcal/mol) |

| RMSD (Root Mean Square Deviation) | Measure of structural deviation over time in MD simulations | Plots showing conformational stability or fluctuations over time |

Conformational Analysis and Energy Landscapes

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) modeling are cheminformatics techniques that establish mathematical relationships between the molecular structure of a compound and its defined biological activity or physicochemical properties researchgate.netmdpi.com. These methodologies are fundamental in medicinal chemistry for predicting the biological activity of newly designed compounds and for identifying lead structures among biologically active compounds mdpi.comdokumen.pub. This compound has been noted in the context of QSAR studies related to sedatives and hypnotics, indicating its relevance in such analyses dokumen.pubslideshare.netnootanpharmacy.inpharmainfonepal.com.

The foundation of QSAR and QSPR modeling lies in the accurate definition and calculation of molecular descriptors, which are quantitative parameters representing a molecule's structural and physicochemical characteristics researchgate.net. These descriptors can be derived experimentally or theoretically through chemoinformatic algorithms researchgate.net. For this compound, several computed physicochemical descriptors are available, providing a basis for computational studies.

Table 1: Selected Physicochemical Descriptors for this compound

| Descriptor | Value | Unit | Source |

| Molecular Formula | C10H15NO2 | PubChem nih.govuni.lu | |

| Molecular Weight | 181.23 | g/mol | PubChem nih.govuni.lu |

| XLogP3 | 1.4 | PubChem nih.govuni.lu | |

| Hydrogen Bond Donor Count | 1 | PubChem nih.gov | |

| Topological Polar Surface Area (TPSA) | 46.2 | Ų | PubChem nih.gov |

| Heavy Atom Count | 13 | PubChem nih.gov | |

| Formal Charge | 0 | PubChem nih.gov | |

| Complexity | 275 | PubChem nih.gov | |

| InChIKey | WELBEQNHUMMKEL-UHFFFAOYSA-N | PubChem nih.govuni.lu | |

| SMILES | CCC1(C(=O)C(=CNC1=O)C)CC | PubChem nih.govuni.lu |

These descriptors are crucial inputs for building predictive models, as they capture various aspects of a molecule's behavior, including lipophilicity and hydrogen bonding capabilities, which significantly influence biological activity nih.gov.

QSAR and QSPR models extend to predicting various molecular features and chemical reactivity. The ability to predict chemical reactivity is highly desirable in drug discovery, encompassing aspects like synthetic route planning, formulation, stability, and in vivo metabolic reactions researchgate.net. For this compound, its known hypnotic activity suggests that its structural features are correlated with specific biological effects slideshare.netnootanpharmacy.in. Predictive models can be constructed using descriptors derived from quantum mechanics and cheminformatics, even in the absence of extensive experimental data researchgate.net. Modern approaches, such as graph machine learning models, have demonstrated enhanced predictive accuracy for molecular properties, including reactivity, by learning representations directly from molecular graphs chemrxiv.org. These computational models can predict properties solely based on molecular structures, thereby reducing the need for hazardous and time-consuming experimental procedures mdpi.com.

Development of Physicochemical Descriptors

Molecular Docking and Virtual Screening (focused on molecular recognition principles)

Molecular docking and virtual screening are computational techniques widely employed in drug discovery to understand and predict the interactions between small molecules (ligands) and biological macromolecules (receptors) dokumen.pubnih.gov. Molecular docking specifically aims to predict the preferred binding mode of a ligand within a receptor's active site and to estimate the strength of their interaction dokumen.pubnih.gov. Virtual screening, on the other hand, involves computationally evaluating large libraries of compounds against a target to identify potential binders dokumen.puboptibrium.com.

Ligand-receptor interaction simulations, often involving molecular dynamics (MD) simulations, provide theoretical models to explore the dynamic aspects of molecular recognition. These simulations are critical for understanding the formation and dissociation of specific noncovalent interactions between macromolecules arxiv.org. MD simulations facilitate the evaluation of the binding energetics and kinetics of ligand-receptor interactions, offering insights into how a ligand interacts with a target and the stability of the resulting complex mdpi.comresearchgate.net. Theoretical models can also be developed to investigate complex phenomena such as cooperativity in ligand binding at dimerized or dimerizing receptors, providing a quantitative and qualitative platform for interpreting experimental data swan.ac.uk. These simulations can reveal important aspects like protein flexibility and the influence of the binding environment on the ligand-receptor complex mdpi.com.

Accurately predicting protein-ligand binding affinities is a significant challenge and a cornerstone of structure-based drug design praiseworthyprize.orgnih.gov. Computational methods, particularly those leveraging machine learning and deep learning techniques, have revolutionized this field by offering efficient and cost-effective alternatives to traditional experimental approaches praiseworthyprize.orgnih.gov. These methods often employ scoring functions to quantify the strength of binding affinity between a ligand and a protein frontiersin.org. Advanced computational models, including geometric deep learning, predict binding affinity by analyzing interatomic potentials and the energy contributions of individual atoms before and after binding arxiv.org. Various regression methods, such as linear regression, k-Nearest Neighbors (k-NN), gradient boosting, support vector machines, Random Forest, and multi-layer perceptron algorithms, are utilized to build predictive models for binding affinity based on existing protein-ligand binding data praiseworthyprize.org. Continuous advancements in these computational methodologies aim to improve the accuracy and generalizability of binding affinity predictions, providing valuable tools for identifying promising drug candidates arxiv.org.

Structure Activity Relationship Sar Investigations in Ethypicone Analogues

Identification of Key Structural Features for Molecular Recognition

Molecular recognition, the specific binding of a guest molecule to a complementary host molecule, is the basis of biological function. In the context of piperidinedione derivatives like Ethypicone, the core 2,4-piperidinedione (B57204) ring system is a fundamental structural element. ontosight.ai This heterocyclic scaffold, containing two carbonyl groups and a nitrogen atom within a six-membered ring, is crucial for interaction with biological targets, likely involving non-covalent interactions such as hydrogen bonding and hydrophobic forces.

For this compound (3,3-diethyl-5-methyl-1H-pyridine-2,4-dione), the key structural features would theoretically include:

The Piperidinedione Ring System: This central bicyclic core is essential for the compound's classification and likely its fundamental interaction with receptors.

Substituents at the 3-position: The two ethyl groups at the 3-position are characteristic. In SAR studies of similar compounds, the nature and size of substituents at this position often significantly influence lipophilicity, steric fit, and receptor binding affinity.

Methyl group at the 5-position: The methyl group at the 5-position could contribute to steric interactions or influence the electronic properties of the ring, thereby affecting molecular recognition.

Keto groups at the 2 and 4 positions: These carbonyl functionalities are critical for hydrogen bonding interactions with target proteins. ontosight.ai

Nitrogen atom within the ring: The nitrogen atom can act as a hydrogen bond acceptor or donor, depending on its protonation state and the surrounding chemical environment.

Systematic Chemical Modifications and Their Impact on Molecular Interactions

Systematic chemical modifications are employed in SAR studies to understand how changes in structure affect biological activity. mdpi.com This involves synthesizing analogues with specific alterations and evaluating their pharmacological profiles. For piperidinedione hypnotics, common modifications might include:

Varying alkyl chain lengths or branching at the 3-position: This could explore the optimal hydrophobic interactions with the binding site.

Substitution or removal of the methyl group at the 5-position: This would investigate its contribution to receptor affinity or selectivity.

Alterations to the keto groups or the nitrogen atom: Modifications here could probe the importance of hydrogen bonding or electronic interactions.

This compound is known to be a metabolite of Methyprylon, and both possess hypnotic activity. nootanpharmacy.inresearchgate.net This suggests that the metabolic conversion (likely involving dehydrogenation or oxidation leading to the dione (B5365651) structure) maintains the core structural elements necessary for hypnotic action. However, detailed studies on specific modifications to this compound's structure and their quantitative impact on its hypnotic activity or molecular interactions are not described in the search results.

Computational Approaches to SAR Elucidation

Computational approaches play an increasingly vital role in modern SAR elucidation, complementing experimental studies. These methods allow for the prediction of biological activity, understanding molecular interactions, and guiding the design of new compounds.

Key computational approaches include:

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish mathematical relationships between a compound's physicochemical properties (e.g., lipophilicity, electronic effects, steric parameters) and its biological activity. nootanpharmacy.inmdpi.com By analyzing a series of analogues, QSAR can predict the activity of new, unsynthesized compounds. nootanpharmacy.in

Molecular Docking: This technique predicts the preferred orientation of a ligand (like this compound) when bound to a receptor protein, providing insights into the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, π-stacking) that contribute to binding affinity.

Molecular Dynamics (MD) Simulations: MD simulations can provide dynamic insights into the flexibility of the ligand and receptor, and the stability of the ligand-receptor complex over time, offering a more comprehensive view of molecular interactions.

While these computational methods are widely applied in drug discovery, specific applications of QSAR, molecular docking, or MD simulations solely focused on this compound to elucidate its SAR are not detailed in the provided search results. Such studies, if conducted, would typically involve correlating calculated molecular descriptors with observed hypnotic potencies of this compound and its analogues.

Design of Novel Chemical Entities Based on SAR Principles

The ultimate goal of SAR investigations is to apply the gained knowledge to design novel chemical entities with improved potency, selectivity, or other desirable pharmacological properties. By understanding which structural features are critical for activity and how modifications impact molecular interactions, medicinal chemists can rationally design new compounds. mdpi.com

For example, if SAR studies on piperidinedione hypnotics revealed that a certain lipophilicity range is optimal for CNS penetration and receptor binding, novel analogues could be designed with substituents that fine-tune this property. Similarly, if specific hydrogen bonding interactions were identified as crucial, new compounds could be designed to optimize these interactions.

However, in the absence of detailed SAR data specifically for this compound, the design of novel chemical entities based on its unique SAR principles cannot be elaborated upon. The general approach would involve iterative cycles of design, synthesis, and biological evaluation, guided by the insights derived from SAR and computational modeling.

Future Directions in Ethypicone Chemical Research

Exploration of Undiscovered Synthetic Pathways

The synthesis of chemical compounds like Ethypicone conventionally relies on established methodologies. However, future research will increasingly focus on discovering novel and more efficient synthetic pathways. This includes embracing principles of green chemistry to minimize environmental impact, for instance, through the development of enzyme catalysis and photocatalysis, which are emerging trends in organic synthesis. bohrium.combohrium.comzamann-pharma.comrsc.org

Advanced Spectroscopic and Analytical Characterization

Precise and comprehensive characterization is fundamental to understanding any chemical compound. For this compound, advanced spectroscopic and analytical techniques will be crucial for confirming its molecular structure, purity, and conformational details. Current available spectral information for this compound includes GC-MS, UV-VIS, and FTIR data. nih.gov

Future research will leverage high-resolution techniques to gain deeper insights. Key analytical methods for this purpose include:

High-Resolution Mass Spectrometry (HRMS): Provides highly accurate mass measurements, enabling the precise determination of molecular formula and the identification of subtle impurities or degradation products. ualberta.ca

Nuclear Magnetic Resonance (NMR) Spectroscopy: Offers detailed information about the molecular structure, connectivity of atoms, and stereochemistry. Advanced NMR techniques can elucidate complex conformational dynamics. nist.gov

Liquid Chromatography (LC) and Gas Chromatography-Mass Spectrometry (GC-MS): Essential for separation, identification, and quantification of this compound and its related compounds, ensuring high purity and detecting trace impurities. nist.govgoogle.com

Fourier-Transform Infrared (FTIR) Spectroscopy: Used to identify functional groups and study molecular vibrations, providing insights into bonding and molecular environment. nih.govualberta.canist.gov

These advanced techniques, often coupled with computational methods, will provide a more profound understanding of this compound's intrinsic properties and behavior. bohrium.combohrium.comchemmethod.com

Integration of Machine Learning and AI in this compound Research

The applications of ML and AI in this compound research include:

Reaction Prediction and Optimization: ML models can predict reaction outcomes and suggest optimal conditions (e.g., temperature, solvent, catalyst) for this compound synthesis or transformations, significantly reducing experimental trial-and-error. chemcopilot.commdpi.compharmafeatures.comresearchgate.netvapourtec.com

Retrosynthetic Analysis: AI-driven retrosynthesis can propose efficient synthetic pathways for this compound, exploring routes that human chemists might not readily identify. chemcopilot.comgrace.commdpi.com311institute.comnih.govpharmafeatures.comsynthiaonline.com

Molecular Design: Generative AI models can design novel this compound derivatives with desired properties by exploring vast chemical spaces. chemcopilot.commdpi.compharmafeatures.com

Automated Synthesis: AI-powered robotic systems can autonomously execute and optimize experiments related to this compound synthesis and characterization, accelerating discovery and development. pharmafeatures.compharmafeatures.com

Data Analysis: ML algorithms can analyze complex analytical data from this compound, identifying patterns, predicting properties, and optimizing chemical processes. chemcopilot.compharmafeatures.comresearchgate.netvapourtec.com

The synergy between human expertise and AI is expected to accelerate innovation in this compound chemistry.

Development of Novel Computational Models for this compound Chemistry

Computational chemistry plays a pivotal role in understanding molecular behavior and predicting properties, complementing experimental work. For this compound, the development and application of novel computational models will provide deeper theoretical insights. acs.orgasianpubs.orgolemiss.eduopenaccessjournals.com

Key computational approaches include:

Density Functional Theory (DFT): DFT calculations can accurately predict this compound's molecular geometry, electronic structure, vibrational frequencies, and reactivity. This is particularly relevant for pyridine (B92270) and dione (B5365651) derivatives. bohrium.combohrium.combohrium.comchemmethod.comacs.orgasianpubs.orgeurjchem.commdpi.comtandfonline.comresearchgate.net

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of this compound molecules, including their interactions in different environments, providing insights into stability and conformational changes. acs.orgopenaccessjournals.com

Quantum Chemistry Calculations: These calculations provide fundamental insights into the electronic properties, charge distribution, and potential reaction mechanisms of this compound. bohrium.combohrium.comasianpubs.orgresearchgate.net

Generative Models for Compound Design: Advanced computational models, particularly deep generative models, can be used to explore and design novel this compound-like compounds with specific desired chemical properties, accelerating the discovery of new chemical entities. nih.govasianpubs.orgtandfonline.com

These computational tools enable researchers to virtually experiment with this compound's structure and reactivity, guiding experimental efforts and reducing the need for extensive laboratory work.

Interdisciplinary Research Avenues in Chemical Science

Chemistry is often referred to as the "central science" due to its inherent interdisciplinary nature, bridging various scientific domains. solubilityofthings.com Future research on this compound is likely to benefit from and contribute to several interdisciplinary avenues.

Potential interdisciplinary research areas include:

Materials Science: Exploring if this compound or its derivatives can be incorporated into novel materials with unique properties, such as in polymers or functional materials. solubilityofthings.com

Biochemistry: While avoiding dosage and safety, understanding the fundamental chemical interactions of this compound at a molecular level could provide insights for broader biochemical studies. openaccessjournals.comsolubilityofthings.com

Environmental Science: Research into greener synthetic routes for this compound, its environmental fate, or potential applications in environmental remediation. solubilityofthings.com

Synthetic Biology: Investigating the possibility of using biological systems or enzymes for the synthesis or modification of this compound. actascientific.com

Analytical Method Development: Collaborating with analytical chemists to develop even more sensitive and selective methods for this compound detection and characterization in complex matrices. mdpi.com

These interdisciplinary collaborations foster a holistic understanding of this compound, pushing the boundaries of chemical science and addressing complex challenges.

Q & A

Basic Research Questions

Q. How can researchers accurately identify and quantify Ethypicone in complex biological matrices?

- Methodological Answer : Use high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) for precise quantification. Validate the method using spiked samples to ensure recovery rates (85–110%) and limit of detection (LOD) ≤ 0.1 ng/mL. Cross-reference with nuclear magnetic resonance (NMR) for structural confirmation .

- Experimental Design : Include calibration curves with internal standards (e.g., deuterated analogs) to minimize matrix effects. Document ion suppression/enhancement studies to ensure reproducibility .

Q. What are the optimal conditions for synthesizing this compound in laboratory settings?

- Methodological Answer : Follow a two-step synthesis protocol:

Condensation of 3,3-diethyl-5-methyl-2,4(1H,3H)-pyridinedione precursor with m-aminophenyl groups under anhydrous conditions.

Purification via recrystallization using ethanol-water (7:3 v/v) to achieve ≥98% purity .

- Data Considerations : Monitor reaction progress using thin-layer chromatography (TLC) and characterize intermediates via infrared (IR) spectroscopy.

Q. How can in vitro models be designed to evaluate this compound’s sedative efficacy?

- Methodological Answer : Employ primary neuronal cultures or SH-SY5Y cell lines to assess GABA-A receptor modulation. Measure chloride ion influx via fluorescence-based assays (e.g., FLIPR Tetra). Include positive controls (e.g., diazepam) and negative controls (vehicle-only) .

Advanced Research Questions

Q. What molecular mechanisms underlie contradictory findings in this compound’s pharmacokinetic profiles across species?

- Methodological Answer : Conduct comparative metabolism studies using liver microsomes from rats, mice, and humans. Identify species-specific cytochrome P450 isoforms (e.g., CYP3A4 vs. CYP2D6) via inhibition assays. Use pharmacokinetic modeling (e.g., non-compartmental analysis) to reconcile half-life (t₁/₂) disparities .

- Data Contradiction Analysis : Apply Bland-Altman plots to assess agreement between in vivo and in vitro metabolic rates. Consider interspecies differences in protein binding and tissue distribution .

Q. How can researchers ethically address potential neurotoxicity risks in long-term this compound exposure studies?

- Methodological Answer : Adopt the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) for study design. Use staggered dosing in rodent models to monitor histopathological changes (e.g., hippocampal neurodegeneration) via Nissl staining. Ensure compliance with Institutional Animal Care and Use Committee (IACUC) guidelines .

- Ethical Framework : Implement PICO (Population: Rodents; Intervention: Chronic this compound; Comparison: Placebo; Outcome: Neurotoxicity markers) to structure hypotheses and minimize harm .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.